molecular formula C15H17N3O B13550710 5-[(1-Benzyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one

5-[(1-Benzyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one

Katalognummer: B13550710
Molekulargewicht: 255.31 g/mol
InChI-Schlüssel: IHHCWAUAFMCQCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(1-Benzyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one is a heterocyclic compound that features a pyrazole ring linked to a pyrrolidinone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Benzyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one typically involves the reaction of a benzyl-substituted pyrazole with a pyrrolidinone derivative. One common method includes the use of benzyl chloride and pyrazole in the presence of a base such as sodium hydride, followed by the addition of pyrrolidinone under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-[(1-Benzyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Wissenschaftliche Forschungsanwendungen

5-[(1-Benzyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-[(1-Benzyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Benzyl-1H-pyrazole: Shares the pyrazole ring but lacks the pyrrolidinone structure.

    Pyrrolidin-2-one: Contains the pyrrolidinone structure but lacks the pyrazole ring.

    Benzyl-substituted pyrazoles: Similar in structure but with different substituents on the pyrazole ring.

Uniqueness

5-[(1-Benzyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one is unique due to its combined pyrazole and pyrrolidinone structures, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H17N3O

Molekulargewicht

255.31 g/mol

IUPAC-Name

5-[(1-benzylpyrazol-4-yl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C15H17N3O/c19-15-7-6-14(17-15)8-13-9-16-18(11-13)10-12-4-2-1-3-5-12/h1-5,9,11,14H,6-8,10H2,(H,17,19)

InChI-Schlüssel

IHHCWAUAFMCQCX-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC1CC2=CN(N=C2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.